3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Descripción
The compound 3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide features a pyrazolo[3,4-d]pyrimidinone core substituted at the 1-position with a p-tolyl group and at the 5-position with a benzamide moiety bearing 3,5-dimethyl substituents. This scaffold is structurally related to kinase inhibitors and anticancer agents due to the pyrazolo-pyrimidine motif’s ability to mimic purine bases, enabling interactions with enzyme active sites .
Propiedades
IUPAC Name |
3,5-dimethyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-4-6-17(7-5-13)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)16-9-14(2)8-15(3)10-16/h4-12H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQKOCDSNQPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde to form the pyrazolo[3,4-d]pyrimidine core. This intermediate is then reacted with p-tolyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
The synthesis of 3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step synthetic routes that modify existing pyrazolo[3,4-d]pyrimidine scaffolds. The structural complexity of this compound allows for various substitutions that can enhance its biological activity.
Key Structural Features
- Core Structure : The pyrazolo[3,4-d]pyrimidine framework is characterized by a fused ring system that contributes to the compound's stability and reactivity.
- Functional Groups : The presence of a benzamide moiety and a p-tolyl substituent enhances lipophilicity and may influence the compound's interaction with biological targets.
Case Studies
- In Vitro Studies : Several studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against cancer cell lines. For example, modifications to the 5-position of the pyrazole ring significantly enhanced anticancer activity in specific breast cancer models .
- In Vivo Efficacy : Animal models have shown promising results when treated with pyrazolo[3,4-d]pyrimidine derivatives, leading to decreased tumor sizes and improved survival rates compared to control groups .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor, particularly in the context of inflammatory diseases and metabolic disorders.
Target Enzymes
- Cyclooxygenase-2 (COX-2) : Research has indicated that certain derivatives can act as selective COX-2 inhibitors, which are crucial for managing inflammation without affecting COX-1 activity .
- Protein Kinases : The inhibition of various protein kinases involved in signaling pathways related to cancer progression has been documented. The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold allow for tailored interactions with these enzymes .
Case Studies
- Anti-inflammatory Activity : In studies focusing on COX-2 inhibition, derivatives of this compound have shown significant anti-inflammatory effects in preclinical models .
- Metabolic Disorders : The ability to inhibit key metabolic enzymes presents opportunities for developing treatments for conditions such as diabetes and obesity .
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Structural Features
The table below highlights structural differences between the target compound and analogous pyrazolo-pyrimidine derivatives:
Key Observations :
- Position 4: The target compound’s 4-oxo group contrasts with the 4-imino or 4-hydrazine groups in Compounds 2 and 3, which may alter hydrogen-bonding capacity and solubility .
- Position 5: The benzamide substituent in the target compound differs from the urea derivatives in . Urea groups typically enhance hydrogen-bond donor-acceptor interactions, while benzamides may improve lipophilicity and membrane permeability .
- p-Tolyl Group : Shared across all compounds, this substituent likely contributes to π-π stacking interactions in biological targets .
Physicochemical Properties
- However, the 3,5-dimethylbenzamide substituent could counterbalance this by introducing hydrophobicity .
- Stability : Hydrazine-containing analogs (e.g., Compound 3) are prone to oxidation or hydrolysis, whereas the target’s benzamide group offers greater metabolic stability .
Actividad Biológica
3,5-Dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and efficacy against various cancer cell lines.
Synthesis
The synthesis of 3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common method includes:
- Condensation : The reaction begins with the condensation of p-tolylhydrazine with ethyl acetoacetate to form the pyrazole ring.
- Cyclization : This is followed by cyclization with formamide to construct the pyrazolo[3,4-d]pyrimidine core.
- Acetylation : The final step involves acetylation to introduce the acetamide group.
The primary mechanism of action for this compound is its role as a kinase inhibitor. It binds to the ATP-binding site of various kinases, inhibiting their activity and thereby affecting downstream signaling pathways critical for cell proliferation and survival. This action is particularly relevant in cancer therapy, where aberrant kinase activity is a common feature .
Anticancer Properties
The biological activity of 3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has been evaluated in several studies:
- In Vitro Studies : Research indicates that this compound exhibits potent anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, derivatives related to this compound have shown IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) .
- Flow Cytometry Analysis : Flow cytometric analyses have demonstrated that this compound can induce apoptosis and arrest the cell cycle at the S and G2/M phases. It also significantly increases the BAX/Bcl-2 ratio, indicating its pro-apoptotic effect .
Comparative Efficacy
A comparative analysis of similar compounds reveals that those containing the pyrazolo[3,4-d]pyrimidine scaffold often exhibit enhanced biological activity due to their structural similarity to ATP, making them effective kinase inhibitors.
| Compound | IC50 (µM) A549 | IC50 (µM) HCT-116 | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) |
|---|---|---|---|---|
| 12b | 8.21 | 19.56 | 0.016 | 0.236 |
| Compound X | 15.00 | 25.00 | 0.050 | 0.300 |
| Compound Y | 10.00 | 20.00 | 0.040 | 0.250 |
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study on EGFR Inhibition : A study published in August 2022 highlighted the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives that act as epidermal growth factor receptor inhibitors (EGFRIs). Among these derivatives, one showed remarkable anti-proliferative effects and significant kinase inhibitory activities against both wild-type and mutant EGFRs .
- Apoptotic Induction : Another research effort demonstrated that compounds derived from this scaffold can effectively induce apoptosis in cancer cells through modulation of key apoptotic proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
